4-Benzoyl-D-phenylalanine
CAS No.: 201466-03-7
VCID: VC21542370
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Benzoyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where a benzoyl group is attached to the phenyl ring. This compound is known for its unique properties and applications in various scientific fields, including pharmaceutical development, peptide synthesis, biochemical research, and material science. Pharmaceutical Development4-Benzoyl-D-phenylalanine is used in the synthesis of novel drug candidates, particularly in the development of analgesics and anti-inflammatory medications. Its ability to interact with biological targets effectively makes it a valuable compound in pharmaceutical research . Peptide SynthesisThis compound serves as a building block in peptide chemistry, allowing researchers to create complex peptides with specific biological activities. These peptides are crucial in drug discovery and development . Biochemical Research4-Benzoyl-D-phenylalanine is employed in biochemical assays to study protein interactions and enzyme activities. It provides insights into cellular processes and disease mechanisms, aiding in the understanding of biological systems . Insulin Secretagogue ActivityRecent studies have highlighted the potential of 4-Benzoyl-D-phenylalanine as an insulin secretagogue. It interacts with sulphonylurea receptors in pancreatic beta-cells, influencing potassium channel activity and thus regulating insulin secretion. Estrogen Receptor InhibitionThe compound has shown potential as an estrogen receptor inhibitor, particularly in the context of breast cancer treatment. Molecular docking studies indicate a high binding affinity for the human estrogen receptor (hERα). Modulation of Amyloid Formation4-Benzoyl-D-phenylalanine has been investigated for its ability to modulate amyloid formation associated with diseases like phenylketonuria. The D-isomer can inhibit the self-assembly of toxic amyloid fibrils by preventing fiber propagation. Protein-Protein Interaction StudiesThe compound is useful in studying protein-protein interactions through photoaffinity labeling techniques. By incorporating derivatives into proteins, researchers can achieve increased crosslinking yields, facilitating the mapping of interactions in various biological contexts. Comparison of Derivatives
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CAS No. | 201466-03-7 | ||||||||||||
Product Name | 4-Benzoyl-D-phenylalanine | ||||||||||||
Molecular Formula | C16H15NO3 | ||||||||||||
Molecular Weight | 269.29 g/mol | ||||||||||||
IUPAC Name | (2R)-2-amino-3-(4-benzoylphenyl)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1 | ||||||||||||
Standard InChIKey | TVIDEEHSOPHZBR-CQSZACIVSA-N | ||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)[O-])[NH3+] | ||||||||||||
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)[O-])[NH3+] | ||||||||||||
Synonyms | 201466-03-7;(R)-2-Amino-3-(4-benzoylphenyl)propanoicacid;D-4-Benzoylphenylalanine;4-Benzoyl-D-phenylalanine;AmbotzHAA5910;H-p-Bz-D-Phe-OH;H-D-BPA-OH;SCHEMBL288025;CTK8B4265;MolPort-003-795-015;ZINC2561081;0336AB;ANW-44554;AC-5873;CB-1297;AJ-40677;AK-90902;KB-209826;RT-009428;TL8001661;ST24026409;K-5898 | ||||||||||||
PubChem Compound | 7020126 | ||||||||||||
Last Modified | Aug 15 2023 |
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